3-Thiophenamine, N-hexyl-2-nitro-

Description

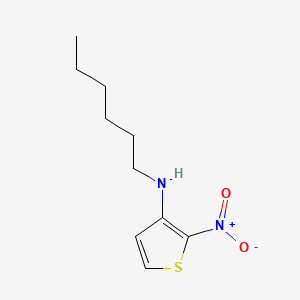

3-Thiophenamine, N-hexyl-2-nitro- (CAS: CID 3078774) is a substituted thiophene derivative with the molecular formula C₁₀H₁₆N₂O₂S and a molecular weight of 228.31 g/mol. Its structure comprises a thiophene ring substituted with a nitro group (-NO₂) at position 2 and a hexylamine (-NH-C₆H₁₃) group at position 3 (Figure 1). The SMILES notation is CCCCCCNC1=C(SC=C1)N+[O-], and the InChIKey is YPIFAZUBVSQCHJ-UHFFFAOYSA-N .

Properties

CAS No. |

122777-62-2 |

|---|---|

Molecular Formula |

C10H16N2O2S |

Molecular Weight |

228.31 g/mol |

IUPAC Name |

N-hexyl-2-nitrothiophen-3-amine |

InChI |

InChI=1S/C10H16N2O2S/c1-2-3-4-5-7-11-9-6-8-15-10(9)12(13)14/h6,8,11H,2-5,7H2,1H3 |

InChI Key |

YPIFAZUBVSQCHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=C(SC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenamine, N-hexyl-2-nitro- typically involves the nitration of 3-thiophenamine followed by the alkylation with hexyl halides. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction is usually performed at low temperatures to control the formation of by-products.

-

Nitration of 3-Thiophenamine

Reagents: Concentrated nitric acid, sulfuric acid

Conditions: Low temperature (0-5°C)

:Reaction: C4H5NS+HNO3→C4H4N2O2S+H2O

-

Alkylation with Hexyl Halides

Reagents: Hexyl bromide or hexyl chloride

Conditions: Reflux in an organic solvent (e.g., ethanol)

:Reaction: C4H4N2O2S+C6H13Br→C10H16N2O2S+HBr

Industrial Production Methods: Industrial production of 3-Thiophenamine, N-hexyl-2-nitro- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is common to minimize human error and enhance safety.

Chemical Reactions Analysis

Types of Reactions: 3-Thiophenamine, N-hexyl-2-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Oxidation: Hydrogen peroxide, acetic acid

Reduction: Hydrogen gas, palladium catalyst

Substitution: Alkyl halides, organic solvents

Oxidation: Sulfoxides, sulfones

Reduction: Amino derivatives

Substitution: Alkylated thiophenes

Scientific Research Applications

3-Thiophenamine, N-hexyl-2-nitro- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Thiophenamine, N-hexyl-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The hexyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thiophenamine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|---|

| 3-Thiophenamine, N-hexyl-2-nitro- | CID 3078774 | C₁₀H₁₆N₂O₂S | 228.31 | -NO₂ (position 2), -NH-C₆H₁₃ (position 3) |

| 3-Thiophenamine | 17721-06-1 | C₄H₅NS | 99.15 | Unsubstituted amine at position 3 |

| 3-Thiophenamine, N-methyl-, 1,1-dioxide | 713143-46-5 | C₅H₇NO₂S | 161.18 | -CH₃ (N-methyl), sulfone (1,1-dioxide) |

| 3-Thiophenamine, tetrahydro-N-2-propen-1-yl-, 1,1-dioxide | 194788-58-4 | C₇H₁₃NO₂S | 187.25 | Tetrahydro-thiophene, allyl group, sulfone |

Key Observations:

Substituent Complexity: The target compound features a long hexyl chain and a nitro group, distinguishing it from simpler analogs like unsubstituted 3-Thiophenamine (CAS 17721-06-1) . Nitro groups are electron-withdrawing, which may reduce the electron density of the thiophene ring, affecting reactivity in electrophilic substitution reactions .

Sulfone vs. Nitro Functionality :

- Derivatives like 3-Thiophenamine, N-methyl-, 1,1-dioxide (CAS 713143-46-5) replace the nitro group with a sulfone moiety. Sulfones are strongly polar and can influence hydrogen bonding and metabolic stability .

Ring Saturation: Compounds such as 3-Thiophenamine, tetrahydro-N-2-propen-1-yl-, 1,1-dioxide (CAS 194788-58-4) feature a saturated tetrahydro-thiophene ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.